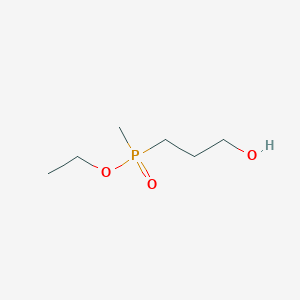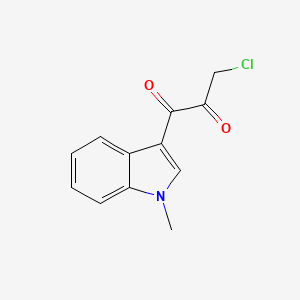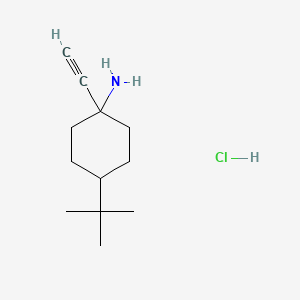
4-Tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H20ClN It is a derivative of cyclohexane, featuring a tert-butyl group and an ethynyl group attached to the cyclohexane ring, along with an amine group that forms a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride typically involves multiple steps. One common approach starts with the preparation of 4-tert-butylcyclohexanone, which is then subjected to ethynylation to introduce the ethynyl group. The resulting intermediate is then aminated to introduce the amine group, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The final product is often purified through recrystallization or other separation techniques to obtain the desired hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or reduce the amine group to an amine.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce ethylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylcyclohexanone: A precursor in the synthesis of 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride.
4-tert-Butyl-1-ethynylcyclohexanol: An intermediate in the synthesis process.
Cyclohexanamine derivatives: Compounds with similar amine groups but different substituents on the cyclohexane ring.
Uniqueness
This compound is unique due to the presence of both a tert-butyl group and an ethynyl group on the cyclohexane ring, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C12H22ClN |
|---|---|
Molekulargewicht |
215.76 g/mol |
IUPAC-Name |
4-tert-butyl-1-ethynylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c1-5-12(13)8-6-10(7-9-12)11(2,3)4;/h1,10H,6-9,13H2,2-4H3;1H |
InChI-Schlüssel |
QVNZYBPWTPMDCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)(C#C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid](/img/structure/B15296497.png)
![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B15296514.png)
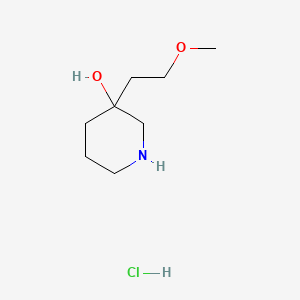
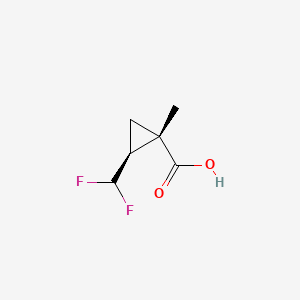
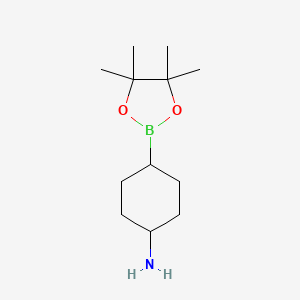
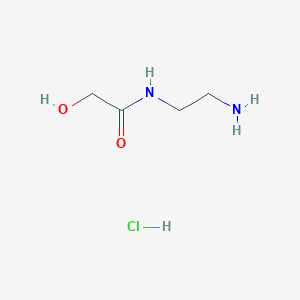
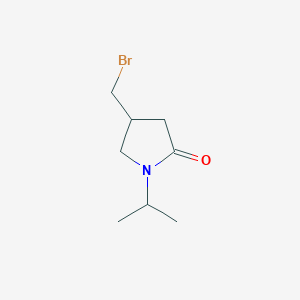
amine](/img/structure/B15296538.png)
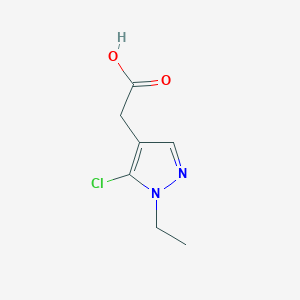
![4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B15296555.png)
![3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B15296558.png)
![4-amino-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B15296561.png)
